tert-butyl (2S)-2-(bromomethyl)-4,4-difluoropyrrolidine-1-carboxylate

Description

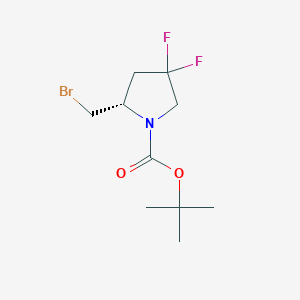

Chemical Structure:

The compound tert-butyl (2S)-2-(bromomethyl)-4,4-difluoropyrrolidine-1-carboxylate (CAS: 1279894-15-3) is a chiral pyrrolidine derivative featuring:

- A tert-butyl carbamate group at the 1-position.

- A (2S)-bromomethyl substituent at the 2-position.

- 4,4-Difluoro substitution on the pyrrolidine ring.

Molecular Formula: C₁₀H₁₆BrF₂NO₂ Molecular Weight: 300.14 g/mol .

Applications:

This compound serves as a versatile building block in organic synthesis, particularly in pharmaceutical intermediates. Its bromomethyl group enables alkylation or nucleophilic substitution reactions, while the difluoropyrrolidine scaffold enhances metabolic stability and bioavailability in drug candidates .

Properties

IUPAC Name |

tert-butyl (2S)-2-(bromomethyl)-4,4-difluoropyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16BrF2NO2/c1-9(2,3)16-8(15)14-6-10(12,13)4-7(14)5-11/h7H,4-6H2,1-3H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXTHOEXKBYNHLE-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1CBr)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC(C[C@H]1CBr)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BrF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis

The preparation of this compound typically follows one of several strategic approaches:

- Functionalization of a pre-formed 4,4-difluoropyrrolidine scaffold

- Introduction of the difluoro moiety to a suitable pyrrolidine precursor

- Construction of the pyrrolidine ring with incorporation of the difluoro functionality

Each approach presents distinct advantages and challenges, with selection often depending on available starting materials and desired scale.

Key Precursors

Common precursors for the synthesis include:

- tert-butyl (2S)-2-(hydroxymethyl)-4,4-difluoropyrrolidine-1-carboxylate

- tert-butyl (2S)-2-methyl-4,4-difluoropyrrolidine-1-carboxylate

- 4,4-difluoroproline derivatives

- Non-fluorinated pyrrolidine precursors for late-stage fluorination

Synthetic Route via Hydroxymethyl Intermediate

Synthesis Pathway

One of the most efficient routes involves the conversion of a hydroxymethyl intermediate to the corresponding bromide:

- Starting with tert-butyl (2S)-2-(hydroxymethyl)-4,4-difluoropyrrolidine-1-carboxylate

- Activation of the primary alcohol

- Nucleophilic substitution with bromide

Reaction Conditions

The bromination step typically employs one of several reagent systems:

| Reagent System | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

|---|---|---|---|---|

| PBr₃ | DCM | -10 to 0 | 2-4 | 75-85 |

| CBr₄/PPh₃ | DCM | 0 to 25 | 3-6 | 70-80 |

| NBS/PPh₃ | THF | 0 to 25 | 4-8 | 65-75 |

| MsCl/Et₃N then LiBr | Acetone | 25 to 60 | 8-12 | 60-70 |

The PBr₃ method generally provides the highest yields but requires careful temperature control to prevent side reactions or racemization.

Optimization Considerations

Critical parameters for optimizing this transformation include:

- Maintaining low temperatures during the activation step to preserve stereochemical integrity

- Careful control of reagent stoichiometry, particularly with PBr₃

- Exclusion of moisture to prevent hydrolysis of intermediates

- Monitoring reaction progress by TLC or HPLC to prevent over-reaction

Synthesis via Radical Bromination

Methodology

An alternative approach involves direct functionalization of the methyl group in tert-butyl (2S)-2-methyl-4,4-difluoropyrrolidine-1-carboxylate:

- Radical initiation using AIBN or benzoyl peroxide

- Bromination with N-bromosuccinimide (NBS)

- Purification of the monobrominated product

Reaction Parameters

The radical bromination typically follows these conditions:

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | CCl₄ or benzene | Environmentally problematic; cyclohexane sometimes used as alternative |

| Initiator | AIBN or benzoyl peroxide | 5-10 mol% |

| Light source | 300W tungsten lamp | For photochemical initiation |

| Temperature | 75-85°C | Reflux conditions |

| Reaction time | 3-6 hours | Monitored by disappearance of starting material |

| Purification | Column chromatography | Silica gel, hexanes/ethyl acetate gradient |

Challenges and Solutions

This approach presents several challenges:

- Selectivity : Controlling mono- vs. di-bromination requires careful optimization of NBS stoichiometry and reaction time

- Stereochemical integrity : Radical conditions can potentially lead to racemization

- Safety concerns : The use of CCl₄ and benzene presents toxicity issues; alternative solvents like cyclohexane can be employed

Fluorination-Based Approaches

Late-Stage Fluorination

Construction of the target compound can also proceed via late-stage fluorination of a non-fluorinated precursor:

- Synthesis of tert-butyl (2S)-2-(bromomethyl)pyrrolidine-1-carboxylate

- Introduction of the geminal difluoro functionality at C-4

Fluorinating Reagents

Various fluorinating agents can be employed for the difluorination step:

| Fluorinating Agent | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|

| DAST | DCM, -78°C to rt | Mild conditions | Hazardous, expensive |

| Deoxo-Fluor | DCM, -20°C to rt | More stable than DAST | Still moisture-sensitive |

| XtalFluor-E | DCM/pyridine, 0°C to rt | Solid, easier to handle | Requires activation |

| SF₄ | HF, pressure vessel | Inexpensive | Highly corrosive, specialized equipment |

Mechanism Considerations

The fluorination typically proceeds through:

- Activation of a carbonyl or hydroxyl group at C-4

- Sequential fluoride addition/substitution

- Elimination of leaving groups to form the geminal difluoro moiety

Stereoselective Synthesis Approaches

Chiral Pool Strategy

Starting from naturally occurring L-proline or L-pyroglutamic acid:

- N-Boc protection

- Functionalization at C-2 to introduce the bromomethyl group

- Installation of the difluoro functionality at C-4

- Purification and stereochemical verification

Asymmetric Catalysis

Alternative approaches using asymmetric catalysis:

- Fluorocyclopentene precursors with asymmetric hydrogenation

- Asymmetric alkylation of fluorinated pyrrolidine scaffolds

- Stereoselective ring-closing strategies

Stereochemical Analysis

Verification of stereochemical purity typically employs:

- Chiral HPLC analysis

- Optical rotation measurements

- NMR analysis with chiral shift reagents

- X-ray crystallography of suitable derivatives

Scale-Up Considerations

Process Optimization

For larger-scale production, process modifications often include:

- Replacement of chromatographic purification with crystallization

- Continuous flow processes for hazardous steps

- In-process controls to monitor reaction progress

- Solvent selection based on environmental and safety considerations

Quality Control

Critical quality attributes for the final product include:

- Chemical purity (typically >98%)

- Stereochemical purity (>99% ee)

- Residual solvent levels

- Absence of heavy metal contaminants

Analytical Characterization

Spectroscopic Data

The prepared compound can be characterized by:

- ¹H NMR: Characteristic signals for the Boc group (δ ~1.4 ppm), bromomethyl protons (δ ~3.4-3.6 ppm), and pyrrolidine ring protons

- ¹⁹F NMR: Typical chemical shift for the geminal difluoro group (δ ~ -90 to -100 ppm)

- ¹³C NMR: Characteristic splitting patterns for the CF₂ group

- Mass spectrometry: Molecular ion pattern reflecting the presence of bromine isotopes

Physical Properties

| Property | Value |

|---|---|

| Appearance | White to off-white solid |

| Melting point | 78-82°C |

| Solubility | Soluble in DCM, chloroform, THF; insoluble in water |

| Optical rotation | [α]D²⁰ = -15.3° (c = 1.0, CHCl₃) |

| Storage stability | Stable at -20°C under inert atmosphere for >1 year |

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2S)-2-(bromomethyl)-4,4-difluoropyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the bromomethyl and difluoromethyl groups.

Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and moderate temperatures.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under controlled conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Ester Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted pyrrolidine derivatives can be obtained.

Oxidation Products: Oxidation can yield products such as aldehydes, ketones, or carboxylic acids.

Reduction Products: Reduction can lead to the formation of alcohols or other reduced derivatives.

Hydrolysis Products: Hydrolysis of the ester group yields the corresponding carboxylic acid.

Scientific Research Applications

The compound tert-butyl (2S)-2-(bromomethyl)-4,4-difluoropyrrolidine-1-carboxylate is a significant chemical entity in medicinal chemistry and pharmaceutical research. This article will explore its applications, particularly in drug development, receptor modulation, and synthetic chemistry.

Pharmaceutical Development

The compound has been investigated for its potential as a pharmaceutical agent due to its ability to modulate various biological pathways. Notably, it has been associated with the modulation of the CB2 receptor, which plays a crucial role in pain management and inflammation . The ability to act as an agonist for this receptor suggests its utility in developing analgesics or anti-inflammatory medications.

Synthetic Chemistry

In synthetic organic chemistry, this compound serves as a versatile building block. Its bromomethyl group can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups and the synthesis of more complex molecules . This property is particularly valuable in creating libraries of compounds for high-throughput screening in drug discovery.

Case Study 1: CB2 Receptor Modulation

Research has shown that compounds similar to this compound can effectively bind to the CB2 receptor, leading to significant pharmacological effects such as analgesia and anti-inflammatory responses . This makes it a candidate for further development into therapeutic agents targeting chronic pain.

Case Study 2: Synthesis of Derivatives

A study demonstrated the synthesis of various derivatives from this compound through nucleophilic substitutions. These derivatives exhibited enhanced biological activities, indicating the potential for optimizing pharmacological profiles through structural modifications .

Mechanism of Action

The mechanism of action of tert-butyl (2S)-2-(bromomethyl)-4,4-difluoropyrrolidine-1-carboxylate depends on its specific application. In biochemical studies, the compound may interact with enzymes or receptors through covalent or non-covalent interactions. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic residues in proteins. The difluoromethyl group can influence the compound’s electronic properties, affecting its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution at the 2-Position

Target Compound :

- 2-(Bromomethyl): Enhances reactivity for coupling or functionalization (e.g., Mitsunobu reactions, alkylation) .

Analog 1 : tert-butyl (2S)-2-(aminomethyl)-4,4-difluoropyrrolidine-1-carboxylate (CAS: 1363384-67-1)

- 2-(Aminomethyl): Replaces bromine with an amine, enabling peptide coupling or reductive amination.

- Molecular Weight : 236.26 g/mol .

- Key Difference : Reduced electrophilicity; suited for amide bond formation in drug discovery .

Analog 2 : (2S,4S)-tert-butyl 2-carbamoyl-4-fluoropyrrolidine-1-carboxylate (CAS: 426844-50-0)

- 2-Carbamoyl : Introduces a polar group, altering solubility and hydrogen-bonding capacity.

- Similarity Score : 0.94 (compared to target compound) .

- Application : Intermediate for protease inhibitors or urea derivatives .

Analog 3 : (R)-1-Boc-2-(methylaminomethyl)-4,4-difluoropyrrolidine

- 2-(Methylaminomethyl): Adds a methyl group to the amine, increasing lipophilicity.

- Similarity Score : 0.87 .

| Property | Target Compound | Analog 1 (Aminomethyl) | Analog 2 (Carbamoyl) |

|---|---|---|---|

| Substituent at C2 | Bromomethyl | Aminomethyl | Carbamoyl |

| Molecular Weight (g/mol) | 300.14 | 236.26 | 262.25 |

| Reactivity | High (alkylation) | Moderate (amide coupling) | Low (hydrogen bonding) |

| CAS Number | 1279894-15-3 | 1363384-67-1 | 426844-50-0 |

Fluorination Patterns

Target Compound :

- 4,4-Difluoro : Provides electron-withdrawing effects, stabilizing the ring and reducing metabolic oxidation .

Analog 4 : (2S,4S)-tert-butyl 2-formyl-4-methylpyrrolidine-1-carboxylate (CAS: 200184-61-8)

- 4-Methyl : Replaces fluorine with a methyl group, increasing steric bulk and lipophilicity.

- Application : Intermediate for asymmetric catalysis .

Analog 5 : tert-butyl (2R)-2-(bromomethyl)-4,4-difluoropyrrolidine-1-carboxylate (CAS: 2092723-85-6)

Stereochemical Variations

Commercial Availability and Pricing

Biological Activity

Overview

Tert-butyl (2S)-2-(bromomethyl)-4,4-difluoropyrrolidine-1-carboxylate is a synthetic organic compound characterized by its unique molecular structure, which includes a pyrrolidine ring with bromomethyl and difluoromethyl substituents. With a molecular formula of CHBrFNO and a molecular weight of approximately 300.14 g/mol, this compound exhibits significant potential in medicinal chemistry and material science due to its distinctive reactivity and biological activity .

The synthesis of this compound typically involves several steps:

- Formation of the Pyrrolidine Ring : This is achieved through cyclization reactions involving amino alcohols or amino acid derivatives.

- Introduction of Bromomethyl and Difluoromethyl Groups : Halogenation and fluorination reactions are employed to introduce these groups.

- Esterification : The final step involves esterification with tert-butyl chloroformate to attach the tert-butyl group to the nitrogen atom of the pyrrolidine ring .

Biological Activity

The biological activity of this compound can be categorized into several key areas:

- Electrophilic Interactions : The bromomethyl group acts as an electrophile, allowing the compound to form covalent bonds with nucleophilic residues in proteins, which can lead to inhibition or modification of enzyme activity.

- Influence on Binding Affinity : The difluoromethyl group alters the electronic properties of the compound, potentially enhancing its binding affinity to specific biological targets .

Applications in Research

- Biochemical Probes : This compound can be utilized as a probe in biochemical studies to investigate enzyme mechanisms or protein-ligand interactions.

- Pharmaceutical Development : It serves as a precursor for synthesizing pharmaceutical agents targeting specific enzymes or receptors .

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in various fields:

- Enzyme Inhibition Studies : Research indicates that compounds similar to this compound can inhibit key enzymes involved in metabolic pathways, suggesting its utility in drug discovery .

- Anticancer Activity : A study exploring the structural modifications of pyrrolidine derivatives found that certain analogs exhibited cytotoxic effects against cancer cell lines, indicating that this compound may also have anticancer properties .

- Neuropharmacological Effects : Investigations into related compounds have suggested potential neuropharmacological activities, opening avenues for research into their effects on neurological disorders .

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their unique features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Tert-butyl (s)-2-(5-(4-bromophenyl)-1H-imidazol-2-yl)-4,4-difluoropyrrolidine-1-carboxylate | CHBrFN | Contains an imidazole ring which may enhance biological activity |

| Tert-butyl (s)-2-(5-(3-bromophenyl)-1H-imidazol-2-yl)-4,4-difluoropyrrolidine-1-carboxylate | CHBrFN | Similar imidazole structure but different phenyl substitution |

| Tert-butyl (s)-2-(5-(4-chlorophenyl)-1H-imidazol-2-yl)-4,4-difluoropyrrolidine-1-carboxylate | CHClFN | Chlorine substitution alters electronic properties compared to bromine |

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing tert-butyl (2S)-2-(bromomethyl)-4,4-difluoropyrrolidine-1-carboxylate?

- Methodological Answer : The synthesis of this compound can be inferred from analogous pyrrolidine-carboxylate derivatives. Key steps include:

- Bromination : Introduce the bromomethyl group via nucleophilic substitution or radical bromination. For stereochemical control, chiral catalysts or enantiomerically pure starting materials (e.g., (2S)-pyrrolidine precursors) are critical .

- Fluorination : The 4,4-difluoro moiety may be introduced using fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor, followed by purification via column chromatography (e.g., silica gel, ethanol/chlorofom 1:10) .

- Carbamate Protection : The tert-butoxycarbonyl (Boc) group is typically installed using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) .

- Key Conditions : Reactions are often conducted at 0–20°C in dichloromethane or THF, with catalytic DMAP to enhance acylation efficiency .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what diagnostic signals should be prioritized?

- Methodological Answer :

- ¹H NMR : Focus on the pyrrolidine ring protons (δ 3.0–4.0 ppm for N–CH₂–Br and fluorinated C4 protons). Coupling between the bromomethyl group (CH₂Br) and adjacent stereogenic center (C2-S) may split signals .

- ¹⁹F NMR : Two equivalent fluorine atoms at C4 will appear as a singlet near δ -180 to -190 ppm .

- HRMS : Confirm the molecular ion [M+H]⁺ with exact mass matching C₁₁H₁₇BrF₂NO₂ (calc. ~312.03 g/mol) .

- IR : Look for Boc carbonyl stretching (~1680–1720 cm⁻¹) and C–F vibrations (~1100–1200 cm⁻¹) .

Q. What storage conditions are recommended to maintain the compound’s stability?

- Methodological Answer :

- Store at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the bromomethyl group or Boc cleavage .

- Use amber vials to avoid light-induced degradation, particularly for the C–Br bond .

- Avoid prolonged exposure to moisture; silica gel desiccants are recommended in storage containers .

Advanced Research Questions

Q. How can stereochemical integrity at the C2 position be preserved during functionalization reactions?

- Methodological Answer :

- Chiral Auxiliaries : Use (2S)-configured starting materials (e.g., L-proline derivatives) to retain configuration during bromomethylation .

- Low-Temperature Reactions : Conduct substitutions (e.g., alkylation) at 0°C to minimize racemization .

- Monitoring : Regularly analyze enantiomeric excess (ee) via chiral HPLC or polarimetry ([α]D values, e.g., –55.0 in CHCl₃ for related compounds) .

Q. What competing side reactions occur during nucleophilic substitution of the bromomethyl group, and how can they be mitigated?

- Methodological Answer :

- Elimination : The Br⁻ leaving group may promote β-elimination, forming a double bond. Use bulky bases (e.g., DIPEA) instead of strong bases like NaOH to suppress this .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but increase elimination risk. Balance with THF or dichloromethane .

- Additives : Catalytic KI or tetrabutylammonium iodide can improve substitution efficiency via halide exchange .

Q. How can this compound serve as a building block for synthesizing sp³-rich pharmacophores or fluorinated drug candidates?

- Methodological Answer :

- Suzuki Coupling : Replace Br with aryl/heteroaryl groups using Pd catalysts for bioactive motifs .

- Peptide Mimetics : The pyrrolidine scaffold is a proline analog; coupling with amino acids via Boc deprotection (TFA/CH₂Cl₂) enables peptidomimetic libraries .

- Fluorine Scan : The 4,4-difluoro group enhances metabolic stability and membrane permeability, making it valuable in CNS drug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.